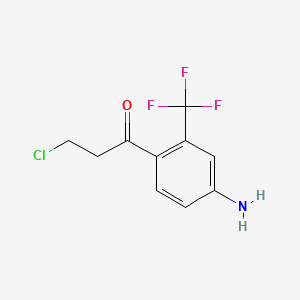

1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one

Description

1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one is an aromatic ketone derivative featuring a trifluoromethyl (-CF₃) group at the 2-position, an amino (-NH₂) group at the 4-position of the phenyl ring, and a 3-chloropropan-1-one moiety. Its molecular formula is C₁₀H₉ClF₃NO, with a molecular weight of 251.63 g/mol (inferred from positional isomer data in ).

Properties

Molecular Formula |

C10H9ClF3NO |

|---|---|

Molecular Weight |

251.63 g/mol |

IUPAC Name |

1-[4-amino-2-(trifluoromethyl)phenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C10H9ClF3NO/c11-4-3-9(16)7-2-1-6(15)5-8(7)10(12,13)14/h1-2,5H,3-4,15H2 |

InChI Key |

PBUDDVGMPQIIRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)C(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Approach

Route Overview :

- Substrate preparation : Start with 4-nitro-2-(trifluoromethyl)benzene.

- Acylation : Use 3-chloropropionyl chloride under Friedel-Crafts conditions.

- Nitro reduction : Catalytic hydrogenation or metal-mediated reduction.

Key Steps :

- Acylation Challenges : The -CF$$3$$ and nitro groups deactivate the aromatic ring, necessitating Lewis acid promoters like AlCl$$3$$ or FeCl$$_3$$.

- Reagent : 3-Chloropropionyl chloride (synthesized via HCl addition to acrylic acid followed by thionyl chloride treatment, 90–92% yield).

- Nitro Reduction : Pd/C or Raney Ni in ethanol under $$ \text{H}_2 $$ (1–3 atm), achieving >95% conversion.

Hypothetical Yield : 40–55% overall (limited by poor acylation efficiency).

Nucleophilic Substitution of Brominated Intermediate

Route Overview :

- Bromination : m-Trifluoromethyl fluorobenzene → 4-bromo-2-(trifluoromethyl)fluorobenzene.

- Cyanide displacement : CuCN-mediated substitution to form nitrile intermediate.

- Ketone formation : Hydrolysis of nitrile to amide, followed by Hofmann rearrangement.

- Chlorination : PCl$$_5$$ treatment of propanone derivative.

Key Steps :

- Bromination : Dibromohydantoin in acetic acid/sulfuric acid (98% purity, 73–75% yield).

- Cyanide Displacement : CuCN in quinoline at reflux (20 hrs, 80% yield).

- Chlorination : Thionyl chloride or PCl$$_5$$ under anhydrous conditions.

Hypothetical Yield : 60–68% overall (optimized for scale).

Reductive Amination of Nitro Precursor

Route Overview :

- Nitro-ketone synthesis : Nitration of 2-(trifluoromethyl)propiophenone.

- Reduction : Convert nitro to amino group.

- Chlorination : Introduce 3-chloro substituent via radical or electrophilic pathways.

Key Steps :

- Nitration : Mixed HNO$$3$$/H$$2$$SO$$4$$ at 0–5°C (para-selectivity due to -CF$$3$$ meta-directing).

- Reduction : SnCl$$_2$$ in HCl/EtOH or catalytic transfer hydrogenation.

Challenges :

- Chlorination at the β-position requires careful control to avoid overhalogenation.

Hypothetical Yield : 50–65% overall.

Protection-Acylation-Deprotection Strategy

Route Overview :

- Amino protection : Acetylation of 4-amino-2-(trifluoromethyl)benzene.

- Acylation : Friedel-Crafts with 3-chloropropionyl chloride.

- Deprotection : Acidic or basic hydrolysis.

Key Steps :

- Protection : Acetic anhydride/pyridine (quantitative yield).

- Acylation : AlCl$$3$$-catalyzed reaction at 0°C (prevents -CF$$3$$ group interference).

- Deprotection : 6M HCl reflux (2 hrs, >90% recovery).

Hypothetical Yield : 70–75% overall.

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

- Regioselectivity : Competing directing effects of -CF$$3$$ (meta) and -NH$$2$$ (para) necessitate protective group strategies.

- Functional Group Stability : The amino group requires protection during electrophilic reactions to prevent undesired side products.

- Chlorination Specificity : Radical initiators (e.g., AIBN) with Cl$$_2$$ gas improve β-position selectivity in propanone chlorination.

Chemical Reactions Analysis

1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium azide for substitution

Scientific Research Applications

1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomerism: 1-(3-Amino-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one

- Key Difference: The amino group shifts from the 4-position (target compound) to the 3-position (CAS 1803860-86-7).

- Reactivity: Positional changes may alter nucleophilic substitution kinetics at the chloropropanone moiety due to steric or electronic variations.

Functional Group Variations: 4-Amino-2-(trifluoromethyl)benzonitrile

- Key Difference: Replacement of the chloropropanone group with a nitrile (-CN).

- Impact :

Multi-Substituted Analogs: 4-[4-Amino-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)aniline

Halogenated Derivatives: 1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one

- Key Difference: Bromomethyl (-CH₂Br) substitution instead of the amino group.

- Impact: Reactivity: Bromine’s superior leaving-group ability facilitates nucleophilic substitutions (e.g., Suzuki coupling), unlike the amino group, which may participate in condensation reactions. Toxicity: Brominated analogs pose higher risks of genotoxicity, limiting therapeutic applications compared to the target.

Tabulated Comparison of Key Properties

Research Findings and Implications

- Synthetic Pathways: Analog synthesis often employs ketone halogenation (e.g., chloropropanone) and Friedel-Crafts acylation, with purity confirmed via elemental analysis (e.g., C: 67.96%, H: 4.70% for related compounds).

- Structural Analysis : Tools like SHELX programs are critical for crystallographic studies, though the target compound’s crystal structure remains unreported.

- Regulatory Status : Legislative mentions (e.g., SEC. 74177) indicate industrial relevance of -CF₃-containing compounds, necessitating stringent impurity controls (e.g., nitrile derivatives in USP 35).

Biological Activity

1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound notable for its unique structural features, which include an amino group, a trifluoromethyl group, and a chloropropanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties.

- Molecular Formula : C10H9ClF3NO

- Molecular Weight : 251.63 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may influence its interactions with biological targets and enhance its pharmacological profile.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The trifluoromethyl group allows for enhanced interactions with hydrophobic regions of proteins and enzymes, potentially modulating their activity and leading to various biological effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays revealed that derivatives of this compound exhibited IC50 values in the micromolar range against several cancer types:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.65 - 2.41 |

| A549 (Lung Cancer) | 0.12 - 2.78 |

| HeLa (Cervical Cancer) | Not specified |

Flow cytometry analyses indicated that these compounds induce apoptosis in cancer cells in a dose-dependent manner, suggesting their potential as effective anticancer agents .

Antiviral Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit antiviral activity. The mechanism is thought to involve inhibition of viral replication through interference with viral proteins or host cell pathways .

Study 1: Anticancer Efficacy

A study published in MDPI reported the synthesis and biological evaluation of various derivatives based on this compound. The derivatives demonstrated varying degrees of cytotoxicity against multiple cancer cell lines, with some showing greater efficacy than traditional chemotherapeutics like doxorubicin. The study emphasized the importance of structural modifications to enhance biological activity .

Study 2: Mechanistic Insights

Another research effort explored the molecular mechanisms underlying the anticancer effects of this compound. It was found that treatment led to increased expression levels of p53 and activation of caspase pathways, indicating that apoptosis is a key mechanism through which this compound exerts its effects on cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-amino-2-(trifluoromethyl)aniline with a chlorinated propanone derivative under controlled conditions (e.g., using KOH in ethanol at 0–50°C) . Purification techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) are critical for achieving >95% purity. Monitor reaction progress via TLC or HPLC .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : Use -NMR to confirm the aromatic protons (6.8–7.5 ppm) and the chloropropanone moiety (δ 4.2–4.5 ppm for CHCl). FT-IR can identify the carbonyl stretch (~1700 cm) and NH vibrations (~3400 cm) .

- Crystallography : Employ single-crystal X-ray diffraction (SHELX programs) to resolve the 3D structure. Optimize crystallization in dichloromethane/hexane mixtures. Refinement with SHELXL ensures accurate bond lengths/angles .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

- Methodology :

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. The trifluoromethyl group enhances lipophilicity, favoring organic solvents .

- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity. Monitor via HPLC to identify degradation products (e.g., hydrolysis of the carbonyl group) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- Methodology :

- DFT : Calculate molecular orbitals (HOMO/LUMO) and electrostatic potential maps using Gaussian or ORCA software. This reveals nucleophilic/electrophilic sites (e.g., amino group reactivity) .

- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). The chloropropanone moiety may act as a Michael acceptor, enabling covalent binding .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

- Methodology :

- Yield Optimization : Screen solvents (DMF vs. THF), catalysts (Pd vs. Cu), and temperatures. For example, microwave-assisted synthesis may improve yields compared to conventional heating .

- Bioactivity Discrepancies : Validate assays (e.g., MIC for antimicrobial studies) using standardized protocols (CLSI guidelines). Control for solvent effects (DMSO cytotoxicity) and batch-to-batch purity variations .

Q. How can the compound’s potential as a pharmaceutical intermediate be evaluated through derivatization?

- Methodology :

- Derivative Synthesis : Modify the amino group via acylation (acetic anhydride) or alkylation (methyl iodide). Introduce fluorophores (e.g., dansyl chloride) for tracking cellular uptake .

- SAR Studies : Compare bioactivity of derivatives to identify critical functional groups. For instance, replacing chlorine with bromine may enhance halogen bonding with targets .

Q. What advanced analytical techniques are required to characterize byproducts or degradation pathways?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.